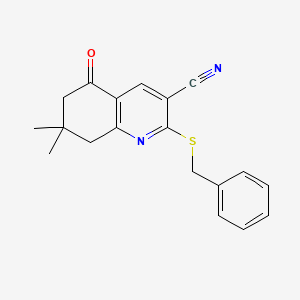

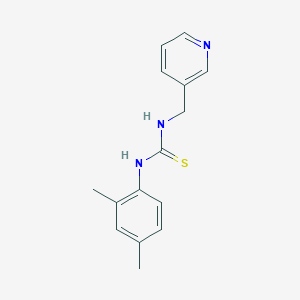

![molecular formula C17H17N3OS B5543544 N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine represents a structurally complex molecule, which likely exhibits unique chemical and physical properties due to its heterocyclic nature and functional groups. The interest in such compounds generally stems from their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural features.

Synthesis Analysis

The synthesis of complex molecules like N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes that incorporate various strategies to build the heterocyclic core and introduce functional groups. While specific synthesis routes for this compound were not directly found, related research emphasizes the importance of selecting appropriate precursors and conditions to efficiently construct similar heterocyclic frameworks. For instance, the synthesis of complex pyrimidines and quinazolines often relies on condensation reactions, cyclization steps, and selective functionalization techniques (Gomaa & Ali, 2020; Lipunova et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are essential for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine or similar compounds are influenced by the presence of functional groups and the heterocyclic core. These molecules can undergo various organic reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the specific conditions and reactants involved. The presence of a heterocyclic structure often imparts unique electronic properties, affecting the molecule's reactivity (Rossi et al., 2014).

科学的研究の応用

Anticancer Potential

The microwave-assisted synthesis of bioactive derivatives of this compound has been explored, with certain analogs exhibiting significant antiproliferative activity against human colorectal cancer cell lines HT-29 and Caco-2. These findings suggest the potential of these derivatives as anticancer agents, specifically as bioisosteric analogues of MPC-6827, an anticancer agent that has reached phase II clinical studies (Loidreau et al., 2020).

Antifungal Effects

Research on derivatives containing a similar structure to the mentioned compound showed promising antifungal effects against Aspergillus terreus and Aspergillus niger, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).

Novel Synthetic Methods

Studies have also focused on developing new synthetic methods for derivatives of this compound, highlighting their potential in the creation of compounds with pharmacological and biological activities. This includes methodologies for synthesizing derivatives that may possess antileukemic properties (El-Telbany & Hutchins, 1985).

Biological Activity

The antimicrobial activity of substituted tricyclic compounds, including derivatives of N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, has been studied. These compounds showed significant anti-bacterial and anti-fungal activities, underscoring their potential for development into antimicrobial agents (Mittal et al., 2011).

特性

IUPAC Name |

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)20-16-15-13-4-2-3-5-14(13)22-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWDRGLVAXVWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

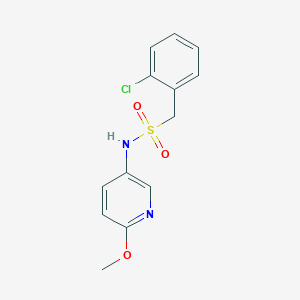

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

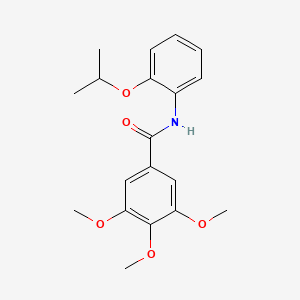

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

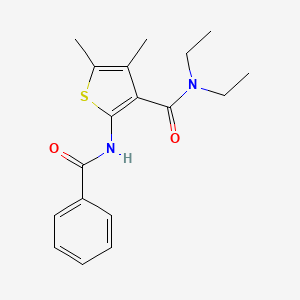

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)